molecular formula C13H18ClNO3 B13560639 tert-Butyl (4-(chloromethyl)-3-methoxyphenyl)carbamate

tert-Butyl (4-(chloromethyl)-3-methoxyphenyl)carbamate

Cat. No.: B13560639
M. Wt: 271.74 g/mol
InChI Key: JGAMKURTEJNEIU-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a chloromethyl group, and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(chloromethyl)-3-methoxyphenyl isocyanate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a useful building block for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate involves its ability to form stable carbamate linkages with amines. This property is exploited in the protection of amine groups during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate linkage. The chloromethyl group can undergo nucleophilic substitution, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Uniqueness: The presence of the chloromethyl group in tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate makes it unique compared to other carbamates. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis. The combination of the methoxy and chloromethyl groups also provides unique reactivity patterns that can be exploited in various chemical reactions .

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-10-6-5-9(8-14)11(7-10)17-4/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

JGAMKURTEJNEIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCl)OC

Origin of Product

United States

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